molecular formula C24H28ClN3O4 B1663653 吉维他汀盐酸盐 CAS No. 199657-29-9

吉维他汀盐酸盐

货号 B1663653
CAS 编号: 199657-29-9
分子量: 457.9 g/mol
InChI 键: QKSGNWJOQMSBEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Givinostat hydrochloride has a chemical formula of C24H27N3O4 . Its molar mass is 421.497 g/mol . The IUPAC name for Givinostat is {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate .


Physical And Chemical Properties Analysis

Givinostat hydrochloride is a potent hydroxamate-based inhibitor of Class I and Class II HDACs . Its IC50 values range from 7.5 to 16 nM . It reduces the release of pro-inflammatory cytokines, including TNFα, INFγ, IL-1α, and IL-1β .

科学研究应用

1. 真性红细胞增多症的治疗

吉维他汀盐酸盐在真性红细胞增多症 (PV) 的治疗中显示出有希望的结果,特别是在对羟基脲单一疗法无反应的患者中。在 II 期研究中,与羟基脲联合使用吉维他汀治疗的患者显示出显着的反应。超过一半的患者观察到完全或部分缓解,并且联合用药耐受性良好,表明其作为 PV 有效治疗的潜力 (Finazzi 等人,2013 年)

2. 骨髓增殖性肿瘤的管理

研究表明,吉维他汀作为组蛋白脱乙酰酶抑制剂,抑制了慢性骨髓增殖性肿瘤 (MPN) 中常见的 JAK2 V617F 突变细胞的增殖。研究报告称,大多数真性红细胞增多症和一些骨髓纤维化的患者有血液学反应,证明了其在管理这些疾病中的潜力 (Rambaldi 等人,2010 年)

3. 骨髓增殖性肿瘤的联合治疗

吉维他汀和羟基脲在体外显示出协同作用,诱导 Jak2(V617F) 细胞(MPN 中的常见突变)凋亡。这表明管理 Jak2(V617F) 骨髓增殖性肿瘤的潜在策略,为治疗提供了新的途径 (Calzada 等人,2013 年)

4. 治疗杜兴氏肌营养不良症的潜力

吉维他汀已被探索用于治疗杜兴氏肌营养不良症 (DMD) 的有效性。在 DMD 模型 mdx 小鼠中的临床前研究表明,长期用吉维他汀治疗可改善功能和组织学参数,表明其作为 DMD 治疗剂的潜力 (Consalvi 等人,2013 年)

5. 溃疡性结肠炎的治疗效果

在一项针对大鼠的研究中,吉维他汀对溃疡性结肠炎影响的组织表现出显着的保护和再生作用。其抗炎特性表明其未来有可能纳入结肠炎的治疗方案 (Dibekoğlu & Erbaş,2022 年)

6. 与抗真菌剂的协同作用

吉维他汀与泊沙康唑对曲霉属真菌表现出良好的协同作用,表明其与抗真菌剂联合使用以提高疗效的潜力 (Sun 等人,2016 年)

7. 贝克型肌营养不良症中的益处

一项随机、安慰剂对照、双盲研究调查了吉维他汀在贝克型肌营养不良症 (BMD) 成年患者中的疗效和安全性。尽管未达到主要终点,但 MRI 评估表明吉维他汀可能减缓 BMD 疾病进展 (Comi 等人,2023 年)

安全和危害

Givinostat hydrochloride should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

未来方向

The FDA has accepted and granted priority review to Italfarmaco Group’s New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . The review process has been extended, with a new scheduled Prescription Drug User Fee Act (PDUFA) date of March 21, 2024 .

属性

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGNWJOQMSBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Givinostat hydrochloride

CAS RN

199657-29-9
Record name Givinostat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIVINOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride
Reactant of Route 3
Reactant of Route 3
Givinostat hydrochloride
Reactant of Route 4
Reactant of Route 4
Givinostat hydrochloride
Reactant of Route 5
Reactant of Route 5
Givinostat hydrochloride
Reactant of Route 6
Reactant of Route 6
Givinostat hydrochloride

Citations

For This Compound
16
Citations
K Liu, R Zou, W Cui, M Li, X Wang, J Dong… - ACS pharmacology & …, 2020 - ACS Publications
The outbreak of COVID-19 by the end of 2019 has posed serious health threats to humanity and jeopardized the global economy. However, no effective drugs are available to treat …
Number of citations: 23 pubs.acs.org
M Spreafico, M Cafora, C Bragato, D Capitanio… - Pharmacological …, 2021 - Elsevier
Duchenne muscular dystrophy (DMD) causes progressive skeletal muscle degeneration and currently there are few therapeutic options. The identification of new drug targets and their …
Number of citations: 16 www.sciencedirect.com
SM Alwan - J. Pharm. Pharmacol, 2022 - davidpublisher.com
… They have found that four inhibitors, such as, Panobinostat, Givinostat hydrochloride monohydrate, CAY10603 and Sirtinol are noticeably effective [40]. Accordingly, Panobinostat is …
Number of citations: 4 davidpublisher.com
I SpA, V dei Lavoratori - classic.clinicaltrials.gov
Polycythemia Vera (PV), also termed Polycythemia rubra vera, together with Essential Thrombocythemia (ET) and Myelofibrosis (MF) belongs to a distinct group of Phchromosome-…
Number of citations: 0 classic.clinicaltrials.gov
F Curreli, S Ahmed, SMB Victor, AK Debnath - Viruses, 2020 - mdpi.com
… Prostratin, givinostat hydrochloride hydrate, and vorinostat or suberoylanilide hydroxamic acid (SAHA) were obtained from Sigma (St. Louis, MO, USA). (-)-indolactam V, TPPB, PCI-…
Number of citations: 6 www.mdpi.com
P Vogliatzi, PP Claudio - Drugs of the Future, 2011 - access.portico.org
… currently in the clinic are “broad-spectrum” or “pan-HDAC” inhibitors, such as vorinostat (Zolinza®), panobinostat, PCI-24781, belinostat, JNJ-26481585 and givinostat hydrochloride. In …
Number of citations: 2 access.portico.org
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org
Z Jiang, Q You, X Zhang - European Journal of Medicinal Chemistry, 2019 - Elsevier
Numerous metal-containing enzymes (metalloenzymes) have been considered as drug targets related to diseases such as cancers, diabetes, anemia, AIDS, malaria, bacterial infection, …
Number of citations: 27 www.sciencedirect.com
G Romano - Drugs of the Future, 2014 - access.portico.org
Breast cancer constitutes the most frequent malignancy among women and its incidence persists, although substantial reductions in mortality rates were reported in industrialized …
Number of citations: 2 access.portico.org
S Kumar, OR Shanker, N Kumari… - Expert Opinion on …, 2021 - Taylor & Francis
… Following this, the group conducted more research and discovered that other HDACi such as anobinostat, givinostat hydrochloride monohydrate, CAY10603, and sirtinol were also able …
Number of citations: 1 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。